BenchChemオンラインストアへようこそ!

8-Bromopyrido[4,3-d]pyrimidine

EGFR inhibition Tyrosine kinase inhibitor Isomeric potency

8-Bromopyrido[4,3-d]pyrimidine is a versatile, halogenated heteroaromatic building block featuring a unique [4,3-d] regioisomeric core with a reactive bromine handle at the 8-position. This specific scaffold is essential for synthesizing potent FLT3 inhibitors (e.g., Denfivontinib) and Pim1 inhibitors (e.g., SKI-O-068), where other pyridopyrimidine isomers like [2,3-d] or [3,2-d] show significantly lower potency or synthetic tractability. The 8-bromo substituent enables sequential functionalization via Suzuki, Buchwald-Hartwig, and Sonogashira couplings, a key differentiator from non-halogenated or differently substituted analogs. Procure this precise intermediate to drive your medicinal chemistry and crop protection research programs.

Molecular Formula C7H4BrN3
Molecular Weight 210.03 g/mol
Cat. No. B13650319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromopyrido[4,3-d]pyrimidine
Molecular FormulaC7H4BrN3
Molecular Weight210.03 g/mol
Structural Identifiers
SMILESC1=C2C=NC=NC2=C(C=N1)Br
InChIInChI=1S/C7H4BrN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H
InChIKeyZEONSNQJDORPEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromopyrido[4,3-d]pyrimidine: Core Scaffold and Key Procurement Specifications


8-Bromopyrido[4,3-d]pyrimidine is a halogenated heteroaromatic building block within the pyrido[4,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine bicyclic core with a bromine atom at the 8-position [1]. This specific substitution pattern confers distinct reactivity and physicochemical properties that differentiate it from other pyridopyrimidine isomers and halogen variants. The compound is primarily utilized as a versatile intermediate in medicinal chemistry, enabling downstream functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . Commercially, it is available as the parent scaffold (CAS: 1256353-15-7 for the 4(3H)-one form; MW: 226.03 g/mol) and as a key starting material for synthesizing kinase inhibitors, notably the FLT3 inhibitor G-749 (Denfivontinib) and Pim1 inhibitor SKI-O-068 [2].

Why 8-Bromopyrido[4,3-d]pyrimidine Cannot Be Simply Substituted with Other Pyridopyrimidine Isomers


The pyridopyrimidine scaffold encompasses multiple regioisomers, including pyrido[2,3-d]pyrimidines, pyrido[3,2-d]pyrimidines, and pyrido[3,4-d]pyrimidines, each exhibiting distinct electronic environments and steric constraints that profoundly impact both synthetic accessibility and biological activity. For instance, in EGFR tyrosine kinase inhibition assays, the [4,3-d] and [3,4-d] series were found to be the most potent, while the [2,3-d] analogues were the least active [1]. Furthermore, the specific placement of a halogen atom at the 8-position of the pyrido[4,3-d] core dictates its reactivity in cross-coupling reactions, with bromine offering a balance of stability and reactivity superior to chlorine or iodine [2]. Simply substituting a different isomer or a non-halogenated analogue will not recapitulate the synthetic handle or the desired pharmacological profile, necessitating the procurement of this precise compound.

Quantitative Differentiation: 8-Bromopyrido[4,3-d]pyrimidine Performance vs. Structural Analogs


EGFR Kinase Inhibition: Pyrido[4,3-d] Isomer Outperforms Pyrido[2,3-d] Analogue by Orders of Magnitude

In a head-to-head comparison of isomeric pyrido[d]pyrimidines as EGFR inhibitors, the [4,3-d] series demonstrated significantly greater potency than the [2,3-d] series. A representative 7-substituted pyrido[4,3-d]pyrimidine (compound 5f) exhibited an IC50 of 0.13 nM against isolated EGFR, whereas the overall [2,3-d] series was characterized as 'least active' [1]. This 7-substituted pyrido[4,3-d]pyrimidine was only 4.5-fold less potent than the extraordinarily active 6-substituted pyrido[3,4-d]pyrimidine (IC50 0.008 nM), underscoring the [4,3-d] scaffold's critical role in achieving high-affinity binding [1].

EGFR inhibition Tyrosine kinase inhibitor Isomeric potency

Synthetic Versatility: 8-Bromo Substituent Enables Efficient Cross-Coupling Not Possible with Non-Halogenated Scaffolds

The presence of the bromine atom at the 8-position is a key differentiator for synthetic utility. Unlike the non-halogenated pyrido[4,3-d]pyrimidine core, the 8-bromo derivative serves as a critical electrophilic partner in palladium-catalyzed cross-coupling reactions. This is exemplified in the synthesis of the clinical candidate G-749 (Denfivontinib), where the 8-bromopyrido[4,3-d]pyrimidine core is elaborated via sequential amination and coupling steps to generate the final FLT3 inhibitor [1]. This reactivity is further exploited in the synthesis of diverse libraries of pyrido[4,3-d]pyrimidine analogues for structure-activity relationship (SAR) exploration, a pathway not accessible to the unsubstituted parent scaffold [2].

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal chemistry

FLT3 Kinase Inhibition: 8-Bromo Derivative (G-749) Achieves Sub-Nanomolar Potency Against Wild-Type and Mutant FLT3

The 8-bromopyrido[4,3-d]pyrimidine scaffold is a key structural component of G-749 (Denfivontinib), a potent FLT3 inhibitor. G-749 exhibits IC50 values of 0.4 nM against wild-type FLT3 and 0.6 nM against the D835Y mutant in enzymatic assays . In cellular assays, it inhibits the growth of FLT3-ITD-expressing human leukemia cell lines (MV4-11 and Molm-14) with IC50 values of 3.5 nM and 7.5 nM, respectively . This level of potency is critical for overcoming resistance mechanisms associated with FLT3 mutations in acute myeloid leukemia (AML).

FLT3 inhibitor Leukemia Kinase inhibitor G-749

Sterol 14α-Demethylase (CYP51) Inhibition: 8-Bromo Derivatives Outperform Commercial Fungicide Epoxiconazole

In a series of 34 novel pyrido[4,3-d]pyrimidine analogs, several compounds demonstrated superior antifungal activity against Botrytis cinerea compared to the commercial fungicide epoxiconazole. Compound 2l, an 8-bromo derivative, achieved an EC50 of 0.191 μg/mL, which is 3.5-fold more potent than epoxiconazole (EC50 = 0.670 μg/mL) . Furthermore, in direct enzymatic assays against CYP51, compound 2l exhibited an IC50 of 0.219 μg/mL, 3.7-fold lower than that of epoxiconazole (IC50 = 0.802 μg/mL) . This demonstrates that the pyrido[4,3-d]pyrimidine core, when appropriately substituted, can surpass a market-leading fungicide in both cellular and enzymatic potency.

CYP51 inhibition Antifungal Sterol biosynthesis Agricultural chemistry

Pim1 Kinase Inhibition: A Unique Binding Mode Revealed by Co-crystal Structure of an 8-Bromo Derivative (SKI-O-068)

The co-crystal structure of Pim1 kinase with the pyrido[4,3-d]pyrimidine derivative SKI-O-068 (PDB ID: 4JX3) revealed a unique binding mode distinct from other known Pim1 inhibitors [1]. This inhibitor, derived from the 8-bromopyrido[4,3-d]pyrimidine scaffold, exhibited an IC50 of 123 (±14) nM against Pim1 [1]. While its potency is moderate, the unique binding interactions, which differ from those of other scaffold inhibitor-bound structures, provide a novel chemotype for overcoming resistance and improving selectivity in Pim1-targeted cancer therapies [1].

Pim1 kinase Crystallography Structure-based drug design Unique binding mode

Anti-inflammatory Potential: 8-Bromo Substitution is Critical for PDE4 Inhibition and TNF-α Suppression

In a study exploring pyrido[4,3-d]pyrimidines as anti-inflammatory agents, it was demonstrated that tricyclic compounds derived from Sonogashira coupling of a 5,7-dihalogenated pyrido[4,3-d]pyrimidine scaffold (which includes the 8-bromo moiety) were effective PDE4 inhibitors, suppressing TNF-α release with IC50 values ranging from 0.6 to 10 µM [1]. This activity was dependent on the halogen substituent, as non-halogenated analogues lacked this activity, highlighting the 8-bromo group's role in enabling the key Sonogashira coupling step to access the active tricyclic pharmacophore [1].

PDE4 inhibition TNF-α Anti-inflammatory Sonogashira coupling

Optimal Research and Industrial Use Cases for 8-Bromopyrido[4,3-d]pyrimidine


Synthesis of FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Drug Discovery

Procure 8-Bromopyrido[4,3-d]pyrimidine as the core scaffold for the synthesis of potent FLT3 inhibitors like G-749 (Denfivontinib). The 8-bromo handle enables sequential amination and cross-coupling to access compounds with sub-nanomolar potency against wild-type and mutant FLT3 kinases, a validated strategy for overcoming resistance in AML .

Structure-Based Design of Novel Pim1 Kinase Inhibitors

Utilize 8-Bromopyrido[4,3-d]pyrimidine to synthesize analogs of SKI-O-068. The unique binding mode of this scaffold, as revealed by co-crystal structures (PDB ID: 4JX3), provides a distinct starting point for structure-guided optimization of Pim1 inhibitors with potential advantages in selectivity and resistance profiles compared to existing chemotypes [1].

Development of Next-Generation Agricultural Fungicides Targeting CYP51

Employ 8-Bromopyrido[4,3-d]pyrimidine as a key intermediate to synthesize novel antifungal agents. Derivatives such as compound 2l have demonstrated superior in vitro and enzymatic potency against Botrytis cinerea compared to the commercial fungicide epoxiconazole, validating this scaffold for lead optimization in crop protection research .

Construction of Diverse Pyrido[4,3-d]pyrimidine Libraries via Palladium-Catalyzed Cross-Coupling

Leverage the 8-bromo substituent as a universal synthetic handle for high-throughput diversification. The compound readily undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings to generate structurally diverse libraries for SAR exploration across multiple therapeutic targets, a capability not afforded by non-halogenated scaffolds [2].

Quote Request

Request a Quote for 8-Bromopyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.